(Rac)-Vorozole

Description

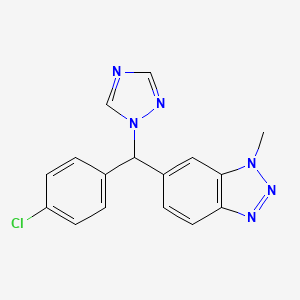

Structure

2D Structure

3D Structure

Properties

CAS No. |

118949-22-7 |

|---|---|

Molecular Formula |

C16H13ClN6 |

Molecular Weight |

324.77 g/mol |

IUPAC Name |

6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3 |

InChI Key |

XLMPPFTZALNBFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(N-methyl-(11C))vorozole 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole R 76713 R 83839 R 83842 R-76713 R-83839 R-83842 vorozole vorozole, (+)-isome |

Origin of Product |

United States |

Molecular Mechanisms of Aromatase Inhibition by Vorozole

Target Enzyme Specificity: Cytochrome P450 Aromatase (CYP19A1)

The primary molecular target of vorozole (B144775) is the cytochrome P450 aromatase enzyme, also known as CYP19A1 nih.gov. Aromatase is a monooxygenase located in the endoplasmic reticulum of estrogen-producing cells mdpi.com. It is the terminal enzyme in estrogen biosynthesis, catalyzing the conversion of androgens, such as androstenedione (B190577) and testosterone (B1683101), into estrogens, specifically estrone (B1671321) and estradiol (B170435) snmjournals.orgsnmjournals.orgnih.gov. CYP19A1 is the unique product of the CYP19a gene snmjournals.orgsnmjournals.org. While aromatase is well-known for its role in ovarian estrogen synthesis, it is also expressed in various peripheral tissues, including breast, brain, bone, and adipose tissue snmjournals.orgsnmjournals.org. Local estrogen synthesis in these peripheral tissues is particularly significant in postmenopausal women snmjournals.org. Increased aromatase expression has been observed in breast cancer cells compared to normal cells, highlighting its importance as a therapeutic target nih.gov.

Mode of Inhibition: Reversible Competitive Binding

Vorozole inhibits aromatase through a reversible and competitive binding mechanism nih.govnih.govmdpi.com. As a non-steroidal inhibitor containing a triazole ring, vorozole binds to the heme group located in the active site of the aromatase enzyme mdpi.comresearchgate.net. This interaction involves the nitrogen atom within the triazole ring coordinating with the iron atom in the heme moiety mdpi.com. This binding effectively blocks the site where endogenous androgens would normally bind, thus preventing their conversion to estrogens mdpi.com. The competitive nature of the inhibition means that vorozole competes with the natural substrate (androgens) for access to the active site libretexts.orglibretexts.org. The reversibility implies that the binding is non-covalent and an equilibrium exists between the enzyme and vorozole libretexts.orglibretexts.org.

Stereospecificity of Vorozole's Inhibitory Activity

Vorozole exhibits stereospecificity in its inhibition of aromatase. The majority of the aromatase inhibitory activity is attributed to the dextro-isomer, which is the (+)-(S)-isomer of the compound nih.govresearchgate.netnih.govnih.gov. This indicates that the specific three-dimensional orientation of the molecule plays a crucial role in its ability to bind to and inhibit the aromatase enzyme effectively.

Computational Modeling of Vorozole-Aromatase Interactions

Computational modeling, such as molecular docking studies, provides valuable insights into the interaction between vorozole and the aromatase enzyme mdpi.comresearchgate.net. These studies aim to understand the molecular mechanism governing enzyme inhibition by elucidating the binding mode of inhibitors to the enzyme's active site mdpi.comresearchgate.net.

Key Amino Acid Residues in the Active Site

The active site of aromatase is a specific cleft within the enzyme composed of both hydrophobic and polar amino acid residues mdpi.com. While detailed computational modeling specifically on vorozole's interaction with individual amino acids was not extensively detailed in the provided snippets, general information about the aromatase active site and interactions with other inhibitors is available. Amino acids whose side chains face the active site pocket include hydrophobic residues like Leu122, Ile125, Phe134, Trp224, Ile229, Ala306, Ala307, Val369, Val370, Leu372, Val373, Met374, Leu477, and Leu479, as well as hydrophilic residues such as Lys119, Asp309, Thr310, Arg375, Lys376, Arg435, Ser478, and His480 tandfonline.com. Some of these residues, like Asp309 and His480, are proposed to be involved in the aromatization process tandfonline.com. Studies on other triazole inhibitors like anastrozole (B1683761) have shown interactions with residues such as T310 and D309 through hydrogen bonds nih.gov. It is likely that vorozole, also a triazole derivative, interacts with some of these key residues within the active site, in addition to its primary coordination with the heme iron.

Binding Orientation and Energetics

Computational studies aim to determine the favorable poses and binding energies of ligands within the protein target researchgate.netrsc.orgkuleuven.be. While specific binding orientation and energetic data for vorozole were not explicitly detailed in the search results, molecular docking studies generally provide insights into how the inhibitor is oriented within the active site and the strength of its interaction (binding energy) mdpi.comresearchgate.net. The triazole group's interaction with the heme iron is a key aspect of the binding orientation for vorozole and other non-steroidal aromatase inhibitors mdpi.commdpi.comresearchgate.net.

Selectivity Profile Against Other Cytochrome P450 Enzymes and Steroid Receptors

Vorozole is characterized by its high selectivity for aromatase compared to other cytochrome P450 enzymes and steroid receptors nih.govnih.govnih.govnih.gov. This selectivity is a crucial aspect of its pharmacological profile, minimizing potential off-target effects.

Studies have shown that vorozole is significantly more potent against CYP19A1 (aromatase) than against several other liver cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2A6, and CYP3A4 nih.gov. For instance, vorozole demonstrated IC50 values in the nanomolar range for CYP19A1, while its IC50 values for other tested CYPs were in the micromolar range, indicating a considerable difference in inhibitory potency nih.gov. Specifically, vorozole was found to be a potent inhibitor of CYP1A1 but a weak inhibitor of CYP1A2, CYP2A6, and CYP3A4 at higher concentrations nih.gov. Letrozole (B1683767), another potent CYP19A1 inhibitor, showed different inhibition profiles against these liver CYPs compared to vorozole nih.gov.

Furthermore, in vitro studies have indicated that vorozole, at concentrations significantly higher than those required for aromatase inhibition, does not exhibit agonistic or antagonistic effects on various steroid receptors, including estrogen, progestin, androgen, glucocorticoid, and mineralocorticoid receptors nih.govresearchgate.netnih.gov. This lack of significant interaction with steroid receptors contributes to its selective action on estrogen synthesis rather than directly modulating steroid hormone signaling pathways nih.gov. This high selectivity margin, reported to be at least 500-fold and even up to 10,000-fold in some in vitro comparisons with other P450 and non-P450 dependent reactions, underscores vorozole's targeted inhibition of aromatase nih.govresearchgate.netnih.gov.

IC50 Values for Vorozole on Various Cytochrome P450 Enzymes

| Enzyme | IC50 (nM) | IC50 (µM) |

| CYP19A1 | 4.17 | 0.00417 |

| CYP1A1 | - | 0.469 |

| CYP1A2 | - | 321 |

| CYP2A6 | - | 24.4 |

| CYP3A4 | - | 98.1 |

Note: Data compiled from search result nih.gov. Some values were originally presented in µM and converted to nM for consistency where appropriate, and vice versa.

Preclinical Pharmacological Investigations of Vorozole

In Vitro Enzyme Inhibition Studies

In vitro studies have been crucial in defining vorozole's direct effects on the aromatase enzyme and its specificity compared to other enzymes.

Determination of Inhibitory Potency (IC50 Values) in Cellular and Tissue Systems

Vorozole (B144775) has demonstrated potent inhibitory activity against aromatase in various in vitro systems. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by half.

In studies using human placental aromatase, vorozole showed an IC50 of 1.38 nM. nih.govresearchgate.net In cultured rat ovarian granulosa cells, the IC50 was even lower, at 0.44 nM. nih.govresearchgate.net These values indicate that vorozole is effective at very low concentrations in inhibiting aromatase activity in both human and rodent tissues. Another study reported an IC50 of 1.4 nM in FSH-stimulated rat granulosa cells. medchemexpress.com

Vorozole has also been shown to be highly selective for aromatase. In vitro studies indicate that vorozole does not significantly affect other cytochrome P450-dependent reactions at concentrations up to at least 500-fold the aromatase inhibiting concentration. nih.govresearchgate.net This selectivity margin can be as high as 10,000-fold when compared to inhibition of other P450- and non-P450-dependent reactions. nih.gov For instance, while vorozole is a potent inhibitor of CYP19A1 (aromatase) with IC50 values in the nanomolar range, its IC50 values for other liver cytochrome P450 enzymes like CYP1A1, CYP1A2, CYP2A6, and CYP3A4 are in the micromolar range, indicating significantly lower potency against these enzymes. nih.gov

Here is a summary of IC50 values for vorozole in different in vitro systems:

| System | IC50 (nM) | Citation |

| Human placental aromatase | 1.38 | nih.govresearchgate.net |

| Cultured rat ovarian granulosa cells | 0.44 | nih.govresearchgate.net |

| FSH-stimulated rat granulosa cells | 1.4 | medchemexpress.com |

Aromatase Binding Affinity and Kinetics in Isolated Systems

Vorozole is described as a competitive inhibitor of the aromatase enzyme, binding to the cytochrome P450 moiety of aromatase. wikipedia.orgbioscientifica.com Studies using radiolabeled vorozole, such as [11C]vorozole, have been employed to investigate its binding affinity and kinetics in isolated systems and in vivo. diva-portal.orgsnmjournals.orgnih.govresearchgate.net

An in vitro method for measuring aromatase in human granulosa cells has been developed based on the binding of [11C]vorozole to the enzyme's active site. researchgate.netdiva-portal.org This method demonstrated high, specific binding of [11C]vorozole to human placenta and human granulosa cells. diva-portal.org Aromatase concentrations measured by [11C]vorozole binding correlated well with aromatase activity measured by other methods. diva-portal.org

Studies comparing [11C]vorozole with other radiolabeled aromatase inhibitors, like [11C]cetrozole, have provided insights into binding affinities. One study reported a dissociation constant (Kd) of 0.60 nM for [11C]vorozole binding to aromatase. snmjournals.orgsnmjournals.org This suggests a high affinity of vorozole for the aromatase enzyme.

In Vivo Studies in Animal Models of Estrogen-Dependent Conditions

In vivo studies using animal models have been essential for understanding vorozole's effects on systemic and tissue estrogen levels and its impact on the growth of hormone-responsive tumors.

Modulation of Circulating Estrogen Levels

Vorozole has been shown to produce dose-dependent inhibition of aromatase in vivo, leading to a reduction in circulating estrogen levels. nih.govresearchgate.net In postmenopausal women, vorozole has been shown to potently inhibit the peripheral conversion of androstenedione (B190577) to estrone (B1671321), resulting in significantly reduced plasma estradiol (B170435) levels. nih.govaacrjournals.org While studies in postmenopausal women are clinical, the principle of reducing circulating estrogen through aromatase inhibition is directly relevant to the findings in animal models.

Animal studies, such as those in rats, have demonstrated that vorozole can cause a profound dose-dependent decrease in circulating estrogen. oup.com This reduction in systemic estrogen is a key mechanism by which vorozole exerts its effects in estrogen-dependent conditions.

Inhibition of Intratumoral Aromatase Activity

Beyond reducing systemic estrogen, vorozole also inhibits aromatase activity within tumor tissue. This is particularly important in estrogen-dependent cancers where local estrogen synthesis can play a significant role in tumor growth. aacrjournals.org

Studies have shown that vorozole can inhibit intratumoral aromatase activity in animal models. nih.govnih.govresearchgate.net This inhibition contributes to a decrease in estrogen levels within the tumor microenvironment. While some search results mention intratumoral aromatase inhibition in postmenopausal breast cancer patients, the underlying mechanism and the principle of inhibiting local estrogen synthesis are directly supported by preclinical animal studies demonstrating vorozole's ability to inhibit aromatase in various tissues, including those that could harbor tumors in animal models. nih.govnih.govresearchgate.net

Impact on Hormone-Responsive Tumor Growth in Carcinogenesis Models

Preclinical studies using animal models of hormone-responsive cancers have demonstrated the efficacy of vorozole in inhibiting tumor growth. The methylnitrosourea (NMU)-induced mammary cancer model in rats is a commonly used model that mimics estrogen receptor-positive breast cancer in women. imrpress.comaacrjournals.orgnih.govaacrjournals.org

In the NMU-induced rat mammary cancer model, vorozole has been shown to be highly effective in both preventing and treating estrogen receptor-positive mammary cancers. imrpress.comnih.gov Vorozole treatment has been shown to significantly reduce the number of mammary tumors per rat and decrease tumor incidence. oup.comimrpress.com For example, one study reported that vorozole at a dose of 0.08 mg/kg body weight/day reduced the number of mammary tumors per rat by 73%. imrpress.com Higher doses of vorozole (1.25, 0.63, and 0.31 mg/kg body weight/day) caused a dose-dependent decrease in cancer multiplicity and reduced cancer incidence. oup.com The efficacy of vorozole in this model is thought to be primarily due to its suppression of aromatase activity and the subsequent reduction in estrogen levels, which are crucial for the growth of these tumors. imrpress.com Vorozole has been shown to almost completely reduce tumor growth in the DMBA-induced mammary carcinoma model in the rat, similar to the effect of ovariectomy. nih.gov

These studies highlight vorozole's potential as an agent for the treatment and prevention of estrogen-dependent cancers by effectively inhibiting aromatase and consequently suppressing the growth of hormone-responsive tumors in preclinical models. nih.govoup.comimrpress.comnih.gov

Chemopreventive Efficacy in Experimental Carcinogenesis Models

Preclinical studies have demonstrated the significant chemopreventive efficacy of vorozole in experimental models of carcinogenesis, notably in the methylnitrosourea (MNU)-induced rat mammary cancer model. This model is widely recognized for its relevance to estrogen receptor-positive (ER+) human breast cancer, exhibiting similar histological and biological characteristics nih.govwikipedia.orgontosight.aiwikidata.orgmims.com.

In the MNU-induced rat model, vorozole treatment resulted in a dose-dependent inhibition of mammary cancer development wikipedia.orgwikipedia.orgwikidata.org. Studies showed that vorozole significantly decreased both tumor incidence and multiplicity wikipedia.orgwikipedia.orgwikidata.org. For instance, the highest dose of vorozole (1.25 mg/kg body weight/day) reduced cancer multiplicity by approximately 90% and decreased cancer incidence from 100% to 44% wikipedia.orgwikipedia.org. Even lower doses of vorozole (0.08 and 0.16 mg/kg body weight/day) were found to decrease cancer multiplicity by about 50% wikipedia.orgwikipedia.org. Vorozole also demonstrated effectiveness in the therapy of established dimethylbenzanthracene (DMBA)-induced tumors in rats and inhibited the formation of new secondary tumors wikipedia.org.

The chemopreventive effects observed with vorozole in the MNU rat model are summarized in the table below, illustrating the dose-dependent reduction in tumor incidence and multiplicity.

| Vorozole Dose (mg/kg body wt/day) | Cancer Incidence (%) | Mean Cancer Multiplicity |

| 0.00 | 100 | 4.5 |

| 0.08 | ~100 | 2.0 |

| 0.16 | ~100 | 2.4 |

| 0.31 | ~50 | 1.3 |

| 0.63 | ~50 | 0.7 |

| 1.25 | 44 | 0.6 |

Data derived from studies in the MNU-induced rat mammary cancer model wikipedia.orgwikipedia.org.

Effects on Endogenous Steroidogenesis Pathways

Vorozole functions as a potent and selective inhibitor of the aromatase enzyme (CYP19A1) wikipedia.orgmims.com. Aromatase is a key enzyme responsible for the conversion of androgens, such as androstenedione and testosterone (B1683101), into estrogens, including estrone and estradiol thermofisher.comidrblab.net. By inhibiting aromatase, vorozole effectively reduces estrogen biosynthesis thermofisher.comidrblab.net.

In vitro studies, vorozole demonstrated potent inhibition of aromatase activity in FSH-stimulated rat granulosa cells with an IC50 value of 1.4 ± 0.5 nM mims.com. Preclinical investigations in animals confirmed that vorozole produces dose-dependent inhibition of aromatase activity in vivo, leading to reduced circulating estrogen levels mims.com.

A significant characteristic of vorozole highlighted in preclinical studies is its selectivity. At doses effective in inhibiting aromatase, vorozole did not significantly inhibit other cytochrome P450 isozymes involved in adrenal steroid metabolism wikipedia.orgmims.commims.com. Studies in LHRH/ACTH-injected male rats and rats on a sodium-deprived diet showed that single oral administration of vorozole at doses up to 10 mg/kg did not affect plasma levels of testicular and adrenal steroids such as corticosterone (B1669441) and aldosterone (B195564) mims.com. This selectivity profile differentiates vorozole from earlier generation aromatase inhibitors like aminoglutethimide, which had less specificity and affected other steroidogenic pathways wikipedia.orgidrblab.net.

Alterations in Systemic Hormonal Biomarkers in Animal Studies

Preclinical studies in animal models have evaluated the impact of vorozole on systemic hormonal biomarkers, providing insights into its endocrine effects. In the MNU-induced rat mammary cancer model, the effects of vorozole on serum levels of estradiol, testosterone, and IGF-1 were determined wikipedia.orgwikipedia.org.

Consistent with its mechanism of action as an aromatase inhibitor, vorozole treatment resulted in a significant reduction in plasma estradiol levels in rats mims.com. Studies also observed striking increases in serum testosterone levels, particularly at 4 hours following vorozole administration across all tested doses wikipedia.orgwikipedia.org. At 24 hours, testosterone levels remained significantly elevated over controls in rats given lower doses of vorozole (0.08-0.31 mg/kg body weight/day), while they were significantly lower than in rats administered higher doses (0.63 or 1.25 mg/kg body weight/day), potentially reflecting the drug's half-life in rats wikipedia.orgwikipedia.org.

In addition to sex hormones, vorozole treatment led to a slight but significant increase in insulin-like growth factor-I (IGF-I) levels wikipedia.orgwikipedia.org. Changes in these biomarkers in the rat model were found to be similar to the responses achieved with aromatase inhibitors in clinical settings nih.gov.

Gene Expression Profiling in Preclinical Tumor Models

Gene expression profiling has been utilized in preclinical tumor models to understand the molecular mechanisms underlying vorozole's effects. Analysis of gene expression in tumors from vorozole-treated rats in the MNU-induced mammary cancer model has revealed significant alterations in the expression of genes involved in various biological processes nih.govwikipedia.orgnih.gov.

Studies comparing gene expression in tumors from control and vorozole-treated rats identified differentially expressed genes nih.govnih.gov. For instance, one study reported 162 downregulated and 180 upregulated genes in tumors from vorozole-treated rats compared to controls nih.gov. Pathway analysis of these differentially expressed genes provided insights into the biological effects of vorozole at the molecular level nih.gov.

Downregulation of Cell Cycle-Related Genes

Gene expression profiling consistently showed that genes downregulated by vorozole treatment in preclinical tumor models were highly enriched in pathways related to the cell cycle nih.gov. This downregulation of cell cycle-related genes aligns with the antiproliferative effects observed with aromatase inhibitors nih.gov.

Specific genes involved in cell cycle regulation were found to be downregulated, including those associated with the anaphase-prometaphase complex (APC) pathway, such as Aurora-A kinase, BUBR1B, TOP2, cyclin A, cyclin B CDC2, and TPX-2 nih.gov. Additionally, genes modulated by E2F, a transcription factor involved in cell cycle progression, were identified as a major altered pathway, with decreased expression observed in vorozole-treated tumors nih.gov. These alterations in cell cycle and E2F-related genes were also confirmed in independent human studies with other aromatase inhibitors nih.gov.

The downregulation of proliferation-related genes was further validated at the protein level for several markers, including cyclin A2, BuRB1, cdc2, Pttg, and TPX-2, in vorozole-treated tumors nih.gov. Interestingly, these proteins were similarly downregulated in normal rat mammary epithelium treated with vorozole nih.gov.

Upregulation of Cell Motility and Drug Response Genes

In addition to the downregulation of proliferation markers, gene expression profiling of vorozole-treated tumors in preclinical models revealed an enrichment of upregulated genes in pathways related to cell motility and response to drug nih.gov.

While the primary effect of vorozole is the reduction of estrogen synthesis and subsequent inhibition of hormone-dependent tumor growth, the upregulation of genes related to cell motility and drug response suggests potential adaptive mechanisms or other biological processes influenced by vorozole treatment nih.gov. Further detailed research findings on specific genes within these categories and their implications in the context of vorozole treatment in preclinical models contribute to a broader understanding of the compound's complex effects on tumor biology.

Radiochemical Development and Imaging Applications of Vorozole

Synthesis of Radiolabeled Vorozole (B144775) Analogs (e.g., [11C]-Vorozole, [18F]-Analogs)

The radiosynthesis of [N-methyl-11C]vorozole, a widely used radiotracer for aromatase imaging, has been reported. snmjournals.orgbnl.govresearchgate.netnih.gov The synthesis typically involves the N-alkylation of (S)-norvorozole with [11C]methyl iodide. bnl.govresearchgate.netnih.gov Early synthesis methods of [N-methyl-11C]vorozole were found to produce a mixture of isomers, including an N-3 isomer that co-eluted with vorozole under the original HPLC conditions, affecting imaging specificity. bnl.govresearchgate.net Reinvestigation of the synthesis led to the discovery that the original method produced three regioisomers, and a new high-performance liquid chromatography (HPLC) method was developed to achieve baseline separation of these isomers, ensuring the isolation of pure [N-methyl-11C]vorozole for PET studies. bnl.govresearchgate.net The pure [N-methyl-11C]vorozole is obtained with high radiochemical purity, typically exceeding 98-99%, and with specific activities suitable for in vivo studies. nih.govdiva-portal.orgresearchgate.net

Efforts have also been made to develop [18F]-labeled vorozole analogs for PET imaging. diva-portal.orgdiva-portal.orgdiva-portal.org [18F]Fluorine has a longer half-life (approximately 110 minutes) compared to [11C]carbon (approximately 20 minutes), which can be advantageous for studies requiring longer acquisition times or for wider distribution of the radiotracer from the production site. mdpi.com Two synthetic approaches, a two-step and a one-step method, have been explored for the [18F]-labeling of vorozole analogues. diva-portal.org The one-step nucleophilic fluorination method has been used to synthesize [18F]-labeled vorozole analogues with reported isolated decay-corrected radiochemical yields in the range of 20-30% and radiochemical purities over 99%. diva-portal.org Automated synthesis methods using commercial synthesizers have also been developed for [18F]-labeled vorozole analogues to make them more accessible for clinical applications. diva-portal.orgnih.gov However, some [18F]-labeled vorozole analogs have shown high nonspecific binding in initial studies. researchgate.net

Application in Positron Emission Tomography (PET) for Aromatase Expression Quantification

PET imaging with radiolabeled vorozole, particularly [11C]-vorozole, has proven to be a valuable tool for the noninvasive assessment and quantification of aromatase availability and expression in living subjects. snmjournals.orgnih.govnih.govnih.gov This technique allows for the visualization and measurement of aromatase distribution in various tissues and organs. snmjournals.orgnih.gov

In Vivo Aromatase Distribution and Expression Mapping in Animal Models

PET studies using [11C]-vorozole in animal models, such as rats and monkeys, have demonstrated the feasibility of visualizing aromatase distribution in vivo. nih.govnih.govnih.govnih.gov In rats, high accumulation of [11C]vorozole has been observed in the stomach and adrenal glands, although displacement studies suggested that the adrenal accumulation might represent nonspecific binding. nih.govnih.govsnmjournals.org Specific aromatase expression was confirmed in the stomach of rats, particularly in gastric parietal cells. nih.govsnmjournals.org Brain imaging studies in rats and monkeys have shown specific binding of [11C]vorozole in aromatase-rich regions like the amygdala and preoptic area, which could be blocked by excess amounts of unlabeled aromatase inhibitors. bnl.govnih.govnih.govnih.gov Studies in monkeys also revealed high accumulation in the liver, which was not blocked by pretreatment with vorozole, indicating nonspecific uptake in this organ across species. nih.govnih.gov

Aromatase Imaging in Human Tissues for Research Purposes

[11C]-Vorozole PET has been successfully applied in healthy human subjects to map the distribution of aromatase throughout the body. snmjournals.orgstonybrookmedicine.edunih.gov These studies have provided baseline information on aromatase availability in various organs, including the brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and reproductive organs. snmjournals.orgnih.gov A comprehensive study in healthy men and women showed heterogeneous aromatase availability, with notable uptake in the brain (highest in the thalamus and amygdala) and ovaries. snmjournals.orgnih.govfrontiersin.org Ovarian uptake in young women was found to be significantly higher around midcycle compared to the late luteal phase, indicating regulation by hormonal status. snmjournals.orgnih.gov Liver consistently showed high uptake, similar to animal studies, which was not blocked by aromatase inhibitors, suggesting a significant component of nonspecific binding. snmjournals.orgnih.gov

[11C]-Vorozole PET is also being investigated for its potential in clinical research, particularly in identifying aromatase-overexpressing tumors in conditions like breast, ovarian, endometrial, and lung cancer. snmjournals.orgnih.govstonybrookmedicine.edusnmjournals.org Initial studies in postmenopausal women with breast cancer have shown increased focal uptake of [11C]-vorozole corresponding to tumor locations, which correlated with immunohistochemical staining for aromatase. nih.govsnmjournals.orgresearchgate.net This suggests the utility of [11C]-vorozole PET for noninvasive measurement of aromatase expression in breast lesions, potentially aiding in tumor characterization and treatment planning. nih.govsnmjournals.org

Kinetic Analysis of Radiolabeled Vorozole Tracer Binding

Kinetic analysis of radiolabeled vorozole tracer binding is crucial for quantifying aromatase availability from dynamic PET data. Studies with [11C]-vorozole in the human brain have investigated its kinetics to determine parameters like the total tissue distribution volume (VT). nih.govnih.govresearchgate.net These analyses have revealed a rapid uptake of the tracer in the brain followed by a region-dependent washout. snmjournals.orgnih.gov While kinetic modeling can be used, the tracer's kinetics, including a slow binding compartment with both nonspecific and blockable components, can make VT estimation sensitive to variations in kinetic parameters. nih.gov Alternative measures, such as the ratio of tissue to plasma uptake, have also been considered, which may be less variable although potentially underestimating uptake in regions with high binding. nih.govnih.gov The kinetic properties of [11C]-vorozole suggest that methods like bolus infusion or standard reference tissue models may not be ideal for analysis. nih.gov

Specificity Validation through Displacement Studies

The specificity of radiolabeled vorozole binding to aromatase is typically validated through displacement or blocking studies. snmjournals.orgnih.govnih.govnih.govnih.govsnmjournals.orgosti.gov These studies involve administering a pharmacological dose of an unlabeled, specific aromatase inhibitor (such as vorozole or letrozole) prior to or concurrently with the radiotracer injection. snmjournals.orgnih.govnih.govnih.govsnmjournals.org A significant reduction in radiotracer uptake in tissues known to express aromatase following pretreatment with the unlabeled inhibitor confirms that the observed binding is specific to the enzyme. snmjournals.orgbnl.govnih.govnih.govnih.govnih.govsnmjournals.org Displacement studies in animal models and humans have shown that uptake of [11C]-vorozole in aromatase-rich brain regions like the amygdala and thalamus is significantly reduced by pretreatment with unlabeled aromatase inhibitors, demonstrating specific binding. snmjournals.orgbnl.govnih.govnih.govnih.gov Conversely, uptake in regions or organs with high nonspecific binding, such as the liver, is typically not significantly reduced by displacement, helping to differentiate specific from nonspecific tracer accumulation. snmjournals.orgnih.govnih.gov

Comparative Analysis with Other Aromatase Radiotracers

While [11C]-vorozole has been a prominent radiotracer for aromatase imaging, other compounds have also been explored or are under development. snmjournals.orgresearchgate.netdiva-portal.orgmdpi.com [11C]-Cetrozole is another [11C]-labeled aromatase inhibitor that has been investigated as a PET tracer. mdpi.com The choice of radiotracer can depend on factors such as synthesis feasibility, affinity and specificity for aromatase, metabolic stability, and favorable pharmacokinetics for imaging. researchgate.net The shorter half-life of [11C] compared to [18F] necessitates on-site production or very close proximity to the PET scanner, which can limit its widespread use compared to [18F]-labeled tracers. mdpi.com The development of [18F]-labeled vorozole analogs aims to overcome this limitation, although achieving comparable specificity and favorable imaging characteristics to [11C]-vorozole has been a focus of research. researchgate.netdiva-portal.orgdiva-portal.org Comparative studies evaluating the performance of different aromatase radiotracers are important for determining the most suitable agent for specific research or clinical applications, considering factors like target-to-background ratios, kinetic behavior, and the ability to accurately quantify aromatase expression. researchgate.netdiva-portal.orgosti.gov

Structure Activity Relationship Sar and Rational Design of Vorozole Analogues

Chemical Class and Core Scaffolding of Vorozole (B144775)

Vorozole is classified as a triazole derivative and belongs to the class of organic compounds known as benzotriazoles. wikipedia.orgnih.govdrugbank.com Its core scaffolding consists of a benzotriazole (B28993) ring system substituted with a (4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl group. wikipedia.orgnih.gov Specifically, it is a 1H-benzotriazole, 6-((4-chlorophenyl)-1H-1,2,4-triazol-1-ylmethyl)-1-methyl-. nih.gov Vorozole exists as enantiomers, with the (+)-S-enantiomer being primarily responsible for its aromatase inhibitory effect. nih.govfda.gov

Identification of Pharmacophoric Elements Critical for Aromatase Binding

The inhibitory activity of non-steroidal aromatase inhibitors like vorozole is largely attributed to the presence of nitrogen-containing heterocyclic systems that interact with the heme group located in the aromatase binding pocket. mdpi.commdpi.commdpi.com The 1,2,4-triazole (B32235) ring in vorozole is a key pharmacophoric element, coordinating with the iron atom in the heme moiety of the cytochrome P450 aromatase enzyme. mdpi.commdpi.commdpi.com This interaction is crucial for blocking the enzyme's activity. mdpi.com Computer modeling studies suggest that the chlorine-substituted phenyl ring of vorozole also plays a role in the interaction with the aromatase enzyme, potentially interacting with residues such as Glu-302. nih.gov Other residues, including polar (D309, T310, S478, M374), aromatic (F134, F221, W224), and non-polar (A306, A307, V370, L372, L477) residues, are also important for interacting with aromatase inhibitors. mdpi.com

Synthetic Strategies for Vorozole and its Derivatives

The synthesis of vorozole and its derivatives often involves the construction of the core benzotriazole and triazole moieties and their subsequent coupling. For radiolabeling purposes, specifically for PET imaging, [N-methyl-¹¹C]vorozole has been synthesized through the N-methylation of the corresponding nor-vorozole derivative using [¹¹C]methyl iodide. nih.govresearchgate.netnih.govnih.gov This method has been automated using commercial synthesizers. diva-portal.org Reinvestigation of this synthesis revealed the formation of an N-methyl isomer, highlighting the importance of purification methods to obtain the pure active enantiomer. nih.gov Practical methods for preparing the norvorozole precursor in sufficient amounts have also been established through multi-step synthesis. nih.gov

In Silico Modeling and Prediction of Analogue Activity

Computational studies, including molecular docking, QSAR (Quantitative Structure-Activity Relationship) analysis, and molecular dynamics simulations, have been extensively used in the design and prediction of the activity of vorozole analogues and other aromatase inhibitors. ymerdigital.commdpi.comnih.govmdpi.comdntb.gov.uaresearchgate.netresearchgate.netpeerj.com Molecular docking studies help predict the binding orientation and interactions of ligands within the aromatase active site, revealing important residues involved in binding. ymerdigital.commdpi.comnih.govresearchgate.net QSAR models aim to establish a relationship between the chemical structure of compounds and their inhibitory activity, allowing for the prediction of the activity of new, untested analogues. ymerdigital.comnih.govdntb.gov.uapeerj.com These in silico approaches accelerate the drug discovery process by identifying promising compounds for further investigation. ymerdigital.comresearchgate.netpeerj.com For instance, studies have used these methods to evaluate novel compounds with different scaffolds, such as indole-based or benzofuran-1,2,4-triazole hybrids, as potential aromatase inhibitors, comparing their predicted binding affinities and activities to known inhibitors like vorozole and letrozole (B1683767). ymerdigital.commdpi.commdpi.comfrontiersin.org

Development and Preclinical Evaluation of Novel Vorozole Analogues

Research continues on developing novel vorozole analogues and related triazole derivatives with improved potency and selectivity. mdpi.comfrontiersin.orgjpma.org.pk Preclinical evaluation of these analogues typically involves in vitro assays to measure their aromatase inhibitory activity (e.g., IC₅₀ values) and sometimes their activity against cancer cell lines. nih.govmdpi.commdpi.comresearchgate.netmdpi.comfrontiersin.orgjpma.org.pk For example, novel indole-based derivatives have been synthesized and tested for their antiproliferative and anti-aromatase activity, with some compounds showing potent inhibitory action comparable to or exceeding standard inhibitors in in vitro settings. frontiersin.org Studies have also explored dual-action inhibitors based on vorozole and letrozole templates that can inhibit both aromatase and steroid sulfatase, another enzyme involved in estrogen synthesis. jpma.org.pknih.gov Preclinical studies with radiolabeled vorozole analogues, such as ¹⁸F-labeled compounds, have been conducted to evaluate their potential as PET tracers for imaging aromatase in vivo. researchgate.netnih.govsnmjournals.org These studies assess the binding affinity and tissue distribution of the radioligands. researchgate.net

Mechanistic Insights into the Antitumor Activity of Vorozole

Role of Estrogen Deprivation in Cellular and Tissue Models

Estrogen deprivation is a key mechanism underlying the antitumor effects of vorozole (B144775). In postmenopausal women, the primary source of estrogen is the conversion of androgens in peripheral tissues, a process catalyzed by aromatase ontosight.ai. By inhibiting this enzyme, vorozole effectively reduces the levels of circulating estrogens ontosight.ainih.gov. Studies in postmenopausal breast cancer patients treated with vorozole for 7 days prior to mastectomy showed a significant decrease in intratumoral aromatase activity. Median tissue estrone (B1671321) and estradiol (B170435) concentrations were reduced by 64% and 80%, respectively, compared to untreated patients nih.govaacrjournals.org. This depletion of estrogens within the tumor microenvironment is hypothesized to impair estrogenic stimulation, which is considered an important mechanism in the antitumor activity of aromatase inhibitors aacrjournals.org.

In cellular and tissue models, estrogen deprivation has been shown to impact estrogen receptor-positive breast cancer cells. While estrogen withdrawal in some in vitro and xenograft models using MCF-7 cells has shown an increase in estrogen receptor expression, clinical data with vorozole have differed, with significant reductions in ER expression observed by 12 weeks in treated patients case.edu. The reasons for this difference between clinical and model systems are not entirely clear but may involve treatment-induced changes in the cell cycle influencing ER expression case.edu.

Direct and Indirect Effects on Cell Proliferation Pathways

Vorozole's primary effect on cell proliferation is indirect, stemming from the reduction in estrogen levels. Estrogen is known to exert direct and indirect proliferative effects on breast cancer cells aacrjournals.org. By lowering estrogen concentrations, vorozole reduces this growth stimulus ontosight.ainih.gov.

Studies in 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumors, a preclinical model for estrogen-responsive breast cancer, demonstrated that vorozole treatment led to a significant regression in tumor size nih.gov. This antitumor activity was associated with a dose-dependent decrease in tissue insulin-like growth factor I (IGF-I) levels in the tumors nih.gov. While tamoxifen (B1202) has been shown to reduce plasma IGF-I levels, aromatase inhibitors like vorozole have shown increases or no change in plasma IGF-I, suggesting a potentially different impact on this pathway compared to selective estrogen receptor modulators aacrjournals.orgnii.ac.jp.

Gene expression studies in vorozole-treated rat mammary cancers have shown significant changes in genes related to cell cycle and proliferation. Downregulated genes were highly enriched in cell cycle-related pathways, including those involved in chromosome condensation in prometaphase (e.g., Aurora-A kinase, BUBR1B, TOP2, cyclin A, cyclin B CDC2, and TPX-2) aacrjournals.org. These findings reflect the strong antiproliferative effects of aromatase inhibitors aacrjournals.org. Comparisons with human datasets from clinical trials with other aromatase inhibitors (anastrozole or letrozole) showed synchronous changes in many of these cell cycle-related genes, indicating a conserved mechanism across species aacrjournals.org. Alterations in E2F1-modulated genes, a major altered pathway in MCF-7 cells after estrogen removal, were also observed and confirmed in human samples aacrjournals.org.

While vorozole primarily acts by inhibiting aromatase, its selectivity is important. In vitro studies have shown that vorozole is selective for aromatase and does not exhibit agonistic or antagonistic effects on steroid receptors, including estrogen, progestin, androgen, and glucocorticoid receptors, at concentrations significantly higher than those required for aromatase inhibition nih.gov.

Influence on Tumor Microenvironment in Preclinical Models

The tumor microenvironment plays a crucial role in cancer progression and response to therapy nih.govemulatebio.comnih.gov. Preclinical models, such as chemically induced mammary cancers in rats, have been used to investigate the effects of vorozole on the tumor microenvironment nih.govaacrjournals.org.

As mentioned earlier, vorozole treatment in DMBA-induced rat mammary tumors resulted in a decrease in tissue IGF-I levels nih.gov. IGF-I is a growth factor that can influence tumor cell growth and is expressed by stromal cells in primary human breast cancers nii.ac.jp. Changes in growth factor levels within the tumor microenvironment can impact tumor behavior.

Gene expression analysis in vorozole-treated rat mammary cancers also showed that upregulated genes were enriched in pathways related to cell motility and response to drugs aacrjournals.org. This suggests that vorozole's effects extend beyond direct estrogen deprivation to influence other aspects of the tumor microenvironment and cellular response.

Preclinical models are essential for understanding the impact of therapies on the tumor microenvironment, although challenges exist in fully recapitulating the complexity of the human tumor microenvironment nih.govemulatebio.com. Studies using models like orthotopic tumors and genetically engineered mouse models are considered more clinically relevant as they better mimic the natural tumor environment nih.gov.

Correlation between Aromatase Inhibition and Downstream Molecular Changes

The primary molecular change downstream of aromatase inhibition by vorozole is the significant reduction in estrogen synthesis ontosight.ainih.gov. This reduction directly impacts estrogen receptor (ER)-positive breast cancer cells, as estrogen binding to ER promotes cell proliferation ontosight.aimdpi.com.

The correlation between aromatase inhibition and downstream molecular changes has been investigated through various biomarkers. In clinical studies, vorozole treatment led to marked suppression of serum estrogen levels (E1, E2, and E1S) case.edu. This was accompanied by a decrease in the proliferation marker Ki67 in tumor tissue case.edu. In one study comparing vorozole and tamoxifen, Ki67 fell significantly in both treatment groups, indicating reduced cell proliferation case.edu.

Interactive Data Table: Changes in Ki67 with Vorozole Treatment

| Treatment Group | Time Point | Mean Change in Ki67 (%) | P-value |

| Vorozole | 2 weeks | -58 | 0.002 |

| Vorozole | 12 weeks | Significant fall | < 0.001 |

*Data derived from a study comparing vorozole and tamoxifen in postmenopausal breast cancer patients. case.edu

Beyond proliferation markers, aromatase inhibition also influences hormone receptor expression. While some in vitro models show increased ER expression with estrogen withdrawal, clinical data with vorozole indicated significant reductions in ER expression by 12 weeks case.edu. Progesterone receptor (PgR) levels, which are often increased by tamoxifen due to its partial agonist activity, are typically suppressed by aromatase inhibitors like vorozole, letrozole (B1683767), and anastrozole (B1683761), reflecting the profound estrogen deprivation achieved aacrjournals.org.

Furthermore, studies have explored the impact of vorozole on growth factors like IGF-I, showing decreased tissue levels in preclinical models nih.gov. Changes in the expression of numerous genes involved in cell cycle regulation and other pathways have also been correlated with vorozole-mediated aromatase inhibition aacrjournals.org. These molecular changes collectively contribute to the observed antitumor activity of vorozole.

Advanced Research Considerations and Future Directions for Vorozole

Elucidation of Resistance Mechanisms to Aromatase Inhibitors in Preclinical Settings

Aromatase inhibitor (AI) resistance remains a significant challenge in the treatment of hormone receptor-positive breast cancer. Preclinical studies utilizing compounds like vorozole (B144775) are crucial for understanding the underlying mechanisms of this resistance. Resistance to AIs can arise from diverse factors, including inherent tumor insensitivity to estrogen, insufficient aromatase inhibition, alternative sources of estrogen production independent of aromatase, activation of non-endocrine signaling pathways, enhanced cell survival mechanisms, and the selection of hormone-insensitive cell clones during therapy nih.gov.

Furthermore, preclinical research using AIs like vorozole investigates the upregulation of receptor tyrosine kinases (RTKs) and the subsequent activation of downstream signaling pathways such as PI3K/AKT, which are implicated in resistance researchgate.net. Combinatorial strategies involving PI3K/AKT inhibitors and endocrine drugs, including AIs, are being explored in preclinical models as a potential approach to overcome resistance researchgate.net. Preclinical studies with vorozole contribute to the understanding of these complex interactions and the identification of potential targets to restore sensitivity to aromatase inhibition.

Potential for Novel Radiopharmaceutical Development

Vorozole's high affinity and specificity for the aromatase enzyme have positioned it as a promising template for the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET tracers based on aromatase inhibitors allow for the noninvasive visualization and quantification of aromatase expression in living subjects, offering insights into the enzyme's distribution and activity in various tissues, including the brain and potentially tumors bnl.govnih.govbnl.govsnmjournals.org.

Early research involved labeling vorozole with Carbon-11 ([¹¹C]vorozole) for PET imaging bnl.govnih.govsnmjournals.org. Studies in animals and humans have demonstrated that [¹¹C]vorozole can accumulate in aromatase-rich regions, such as certain brain areas bnl.govnih.govbnl.gov. However, challenges related to the synthesis and potential for labeled metabolites affecting imaging have been noted bnl.govresearchgate.net. Reinvestigation and modification of the radiosynthesis and purification methods for [¹¹C]vorozole have been undertaken to improve its utility as a research tool bnl.govsnmjournals.org.

The short half-life of Carbon-11 limits the widespread application of [¹¹C]vorozole, driving the need for the development of Fluorine-18 ([¹⁸F]) labeled tracers snmjournals.org. [¹⁸F] has a longer half-life, making it more suitable for clinical PET imaging. Research is ongoing to synthesize and evaluate [¹⁸F]-labeled vorozole analogues and other non-steroidal aromatase inhibitors as potential PET radiotracers for aromatase imaging snmjournals.orgdiva-portal.org. These novel radiopharmaceuticals could serve as valuable tools for diagnosis, treatment monitoring, and assessing the pharmacokinetics and pharmacodynamics of new AI drugs in development for various conditions where aromatase plays a role snmjournals.org.

Integration of Multi-Omics Approaches in Vorozole Research

The advent of multi-omics technologies offers a comprehensive view of biological systems by integrating data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics quanticate.commdpi.com. Integrating multi-omics approaches in vorozole research can provide deeper insights into its mechanisms of action, the complexities of AI resistance, and the identification of predictive biomarkers.

While specific published studies detailing the direct application of multi-omics specifically with vorozole in preclinical research were not prominently found in the search results, the broader application of multi-omics in understanding AI resistance and breast cancer biology is well-established quanticate.commdpi.comnih.govnih.gov. Research in AI resistance utilizes multi-omics to identify molecular signatures associated with treatment response and resistance, explore the influence of genetic variations on protein expression and metabolic profiles, and unravel the interplay between different biological layers in driving resistance nih.govnih.gov.

Applying multi-omics to studies involving vorozole in preclinical models of AI resistance could involve:

Genomics and Epigenomics: Identifying genetic alterations or epigenetic modifications associated with altered aromatase expression or the activation of bypass signaling pathways in response to vorozole treatment.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles that occur in response to vorozole, potentially revealing novel targets or pathways involved in resistance or sensitivity.

Metabolomics: Investigating metabolic changes induced by vorozole or associated with resistance, which could lead to the identification of metabolic biomarkers or therapeutic targets.

The integration of these diverse data types through advanced computational methods can provide a more holistic understanding of how cells respond to vorozole and how resistance develops, potentially leading to the identification of novel strategies to overcome it quanticate.commdpi.commdpi.com.

Exploration of Additional Biological Activities Beyond Aromatase Inhibition

While vorozole is primarily known for its potent and selective inhibition of aromatase, research may explore potential additional biological activities beyond this primary mechanism. Although the provided search results primarily focus on its role as an aromatase inhibitor and its application in PET imaging, the structural characteristics of vorozole, a triazole derivative, could potentially interact with other biological targets.

The selectivity of vorozole for aromatase over other cytochrome P450 enzymes has been demonstrated in vitro at concentrations significantly higher than those required for aromatase inhibition nih.govaacrjournals.org. However, at very high concentrations or in specific biological contexts, off-target interactions cannot be entirely ruled out without dedicated investigation.

Future research directions could involve high-throughput screening or targeted studies to systematically evaluate vorozole for activity against a broader range of enzymes, receptors, or pathways. This could potentially uncover novel biological activities that are independent of aromatase inhibition. Such discoveries could lead to the exploration of vorozole or its derivatives for applications in other disease areas where these alternative targets play a role. However, it is crucial that any such exploration is hypothesis-driven and supported by robust experimental evidence, moving beyond its well-established role as a highly selective aromatase inhibitor.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Vorozole | 6918191 |

| Aromatase | 2238 (Aromatase inhibitor i - used as a proxy for the enzyme in some contexts) nih.gov |

| Anastrozole (B1683761) | 2187 |

| Letrozole (B1683767) | 3902 |

| Exemestane | 60198 |

| Formestane | 11273 |

| Plomestane | 9904788 |

| Aminoglutethimide | 2106 |

| Megestrol acetate | 5281191 |

| Tamoxifen (B1202) | 5376 |

| Goserelin | 444476 |

| Everolimus | 644210 |

| Lapatinib | 101136 |

| Trastuzumab | 71846670 |

| Cetrozole | 11967981 |

| [¹¹C]vorozole | N/A (Radiolabeled form of Vorozole) |

| [¹⁸F]AIXY20 | N/A (Experimental radiotracer) snmjournals.org |

| [¹¹C]cetrozole | N/A (Radiolabeled form of Cetrozole) |

| [¹⁸F]BIBD-071 | N/A (Experimental radiotracer) researchgate.net |

| Androstenedione (B190577) | 12683 |

| Estrone (B1671321) | 575 |

| Estradiol (B170435) | 5750 |

| Testosterone (B1683101) | 6013 |

| Cortisol | 57-48-7 |

| Aldosterone (B195564) | 52-39-1 |

| Norvorozole | 132042-69-4 ((-)-Vorozole, which is (S)-norvorozole) bnl.govnih.gov |

| Methyl iodide | 74-88-4 |

Interactive Data Tables

Based on the search results, limited specific quantitative data directly attributable to Vorozole within the strict scope of sections 7.1, 7.2, 7.3, and 7.4 was found that would be suitable for interactive data tables without including information outside the requested scope (e.g., clinical trial response rates which border on dosage/efficacy). However, here is an example of how a table could be presented if such data were available and within scope:

Example Table Structure (Illustrative - no specific data from search results for these exact points within scope)

| Preclinical Model | Vorozole Concentration | Outcome Measured | Key Finding |

| Cell Line A | 10 nM | Aromatase Activity | X% Inhibition |

| Cell Line B | 50 nM | Growth Inhibition | Y% Reduction |

| Xenograft Model | Z mg/kg | Tumor Volume | W% Decrease |

Example Table Structure for Radiopharmaceutical Data (Illustrative - based on search result descriptions)

| Radiotracer | Isotope | Application Area | Notes |

| [¹¹C]Vorozole | Carbon-11 (¹¹C) | PET Imaging | Brain, potential for tumors; synthesis challenges noted. bnl.govnih.govbnl.govsnmjournals.org |

| [¹⁸F]-Vorozole Analogues | Fluorine-18 (¹⁸F) | PET Imaging | Under development for longer half-life. snmjournals.orgdiva-portal.org |

Q & A

Q. What is the role of Vorozole in PET imaging studies targeting aromatase activity, and how does its mechanism inform experimental design?

Vorozole is a potent non-steroidal aromatase inhibitor labeled with carbon-11 ([N-methyl-¹¹C]vorozole) for positron emission tomography (PET) imaging. It binds specifically to aromatase, an enzyme critical in converting androgens to estrogens, enabling visualization of aromatase-rich brain regions (e.g., amygdala, preoptic area) and peripheral organs. Methodologically, researchers must ensure radiotracer purity during synthesis to avoid isomer contamination, which historically led to low target-to-background ratios . Blocking studies with unlabeled vorozole or letrozole are essential to confirm specificity, as pretreatment reduces radiotracer accumulation in aromatase-expressing regions .

Q. How do researchers validate the specificity of Vorozole in neuroendocrine studies, and what controls are necessary?

Specificity is validated through in vivo blocking experiments using unlabeled vorozole or letrozole, which competitively inhibit aromatase. Time-activity curves (TACs) in PET studies should show reduced uptake in target regions (e.g., amygdala) post-blockade. Additionally, plasma metabolite analysis via HPLC confirms metabolic stability, with ≥78% unchanged [¹¹C]vorozole at 90 minutes in baboon studies . Controls include baseline scans without blockers and comparative analysis of peripheral organs with known aromatase expression levels .

Advanced Research Questions

Q. What methodological challenges arise from isomer contamination in [N-methyl-¹¹C]Vorozole synthesis, and how can they be resolved?

Alkylation of norvorozole with methyl iodide produces three regioisomers (N-1, N-2, N-3), which co-elute under standard HPLC conditions, leading to contaminated PET tracers and unreliable data . Advanced resolution involves:

- Pentafluorophenylpropyl-bonded silica HPLC columns for baseline separation of isomers .

- ¹³C-NMR and 2D-NOESY spectroscopy to confirm structural identity, with distinct methyl shifts (e.g., 34.61 ppm for N-1 vs. 34.66 ppm for N-2) .

- Kinetic modeling of pure [¹¹C]vorozole reveals blockable uptake in aromatase-rich regions, necessitating re-evaluation of prior studies using contaminated batches .

Q. How should researchers address missing data and nonrandom dropout in longitudinal Vorozole clinical trials?

Missing data in trials (e.g., patient attrition) require selection models or pattern-mixture models to distinguish missing-at-random (MAR) vs. missing-not-at-random (MNAR) mechanisms. For example, the Vorozole Study in breast cancer trials used:

Q. What kinetic modeling approaches are optimal for analyzing Vorozole distribution in heterogeneous brain regions?

Compartmental modeling with arterial input functions is used to quantify binding potential (BPₙ𝒹) and distribution volume (VT) . Key steps include:

- Region-of-interest (ROI) analysis of TACs in aromatase-rich regions (amygdala) vs. reference regions (cerebellum) .

- Logan graphical analysis or two-tissue compartment models to estimate reversible binding, validated by blocking studies .

- Correction for partial volume effects in small nuclei (e.g., bed nucleus of the stria terminalis) using MRI co-registration .

Data Contradiction and Resolution

Q. How can discrepancies in Vorozole’s regional specificity between preclinical and human PET studies be reconciled?

Early human studies reported low amygdala-to-cerebellum ratios (1.25:1), later attributed to N-2/N-3 isomer contamination . Resolving this requires:

- Reanalysis of archived samples with updated HPLC/NMR protocols to identify isomer ratios.

- Reproducibility checks using pure [¹¹C]vorozole, which shows higher specificity (e.g., 2.5:1 amygdala-to-cerebellum ratio in baboons) .

- Cross-validation with ex vivo autoradiography in postmortem brain tissues to confirm regional aromatase density .

Methodological Tables

Q. Table 1. Key Parameters for [N-methyl-¹¹C]Vorozole PET Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.